3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic system with a ketone group at position 2. Key structural features include:
- Fluorine substituents at positions 6 (on the quinoline ring) and on the para position of the benzyl group (4-fluorophenylmethyl), influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c28-20-11-9-19(10-12-20)17-31-18-26(35(33,34)21-7-3-1-4-8-21)27(32)22-15-23(29)25(16-24(22)31)30-13-5-2-6-14-30/h1,3-4,7-12,15-16,18H,2,5-6,13-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLOUQRVIUDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine.
Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit anticancer properties. For instance, derivatives of quinoline compounds are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural modifications in this compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Research has shown that sulfonamide derivatives possess significant antimicrobial activity. The presence of the benzenesulfonyl group in this compound suggests potential effectiveness against bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). Studies focusing on the synthesis of related compounds have demonstrated promising results in inhibiting bacterial growth.
Neuropharmacological Applications
The piperidine moiety present in the compound is known for its role in neuropharmacology. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants. Investigations into the neuroprotective effects of related quinoline derivatives suggest that this compound may have applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, a series of quinoline derivatives were screened for anticancer activity against various cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited IC50 values indicating potent inhibition of cell growth in breast and lung cancer models.
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial properties of sulfonamide-containing compounds against a panel of bacterial strains. The study found that certain derivatives displayed significant bactericidal activity, suggesting that modifications to the benzenesulfonyl group could enhance efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analog, 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one (CAS: 866725-87-3), differs in two critical regions:
Substituent on the benzyl group : The target compound has a 4-fluorophenylmethyl group, whereas the analog features a 4-methylphenylmethyl group. Fluorine’s electronegativity may enhance dipole interactions and alter solubility compared to the methyl group.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog (866725-87-3) |
|---|---|---|
| Molecular Weight | ~525.5 g/mol | ~463.5 g/mol |
| Substituents (Positions) | 3-(Benzenesulfonyl), 6-F, 7-(piperidin-1-yl) | 3-(Benzenesulfonyl), 6-F |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.0 (lower due to methyl group) |
| Potential Bioactivity | Kinase inhibition (hypothesized) | Antimicrobial (reported in analogs) |
The piperidin-1-yl group in the target compound likely improves membrane permeability but may reduce metabolic stability due to oxidative susceptibility .
Research Findings and Hypotheses
- Electron-Withdrawing Effects : The 4-fluorophenylmethyl group may enhance binding to hydrophobic pockets in enzyme active sites compared to the methyl analog, as seen in sulfonamide-containing kinase inhibitors .
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of dihydroquinolinones. Its unique structure, featuring a quinoline core with various substituents, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 411.42 g/mol. The structure includes:
- A quinoline core that is essential for its biological activity.
- A benzenesulfonyl group which may enhance solubility and bioavailability.
- A fluorinated phenyl moiety that can influence lipophilicity and receptor interactions.
- A piperidine ring that may contribute to its pharmacological effects.
While specific mechanisms for this compound are not fully elucidated, quinoline derivatives generally exhibit their biological effects through the inhibition of critical enzymes. For instance, they often target bacterial DNA gyrase, which is vital for DNA replication. The presence of fluorine atoms can enhance binding affinity to biological targets, potentially leading to increased potency against various pathogens .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, comparative studies with conventional antibiotics like ciprofloxacin reveal promising results in terms of minimum inhibitory concentrations (MIC) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The structural features suggest it may modulate inflammatory pathways, although detailed studies are required to confirm specific targets and mechanisms involved .
Antiviral Potential
Preliminary evaluations indicate that related quinoline derivatives exhibit antiviral activity against HIV and other viruses. The potential for this compound to act against viral infections warrants further investigation .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Efficacy : A study demonstrated that a structurally related compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the quinoline structure could enhance effectiveness .
- Anti-Alzheimer Activity : Another investigation into quinoline derivatives revealed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. This suggests potential applications in neurodegenerative disorders .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be approached via modular assembly of its core substructures. Key steps include:
- Quinolinone Core Formation : Use fluorinated β-keto esters under metal-free conditions to construct the 1,4-dihydroquinolin-4-one scaffold, as demonstrated in fluorinated pyrimidine syntheses .
- Piperidine Substitution : Introduce the piperidin-1-yl group via nucleophilic substitution under mild acidic conditions (pH 4.6–5.0) to avoid fluorophenyl group degradation .
- Benzenesulfonyl Attachment : Employ benzenesulfonyl chloride derivatives in a Friedel-Crafts-type reaction, monitored via HPLC with methanol/sodium acetate buffer mobile phases (65:35 ratio) .
Q. Optimization Tips :
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Prioritize ¹⁹F NMR to resolve fluorinated substituents (e.g., distinguishing 6-fluoro from 4-fluorobenzyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Utilize sodium 1-octanesulfonate buffer (pH 4.6) for polar impurities, achieving baseline separation of sulfonamide byproducts .
- Mass Spectrometry (HRMS) : Confirm molecular ions with <2 ppm error to differentiate isomers (e.g., positional fluorination variants) .
Q. Data Interpretation :
Q. How can a theoretical framework guide experimental design for this compound?
Methodological Answer:
- Conceptual Anchoring : Link the compound’s sulfonyl and fluorophenyl motifs to known kinase inhibition mechanisms (e.g., ATP-binding pocket interactions) .
- Hypothesis Testing : Design dose-response assays based on structure-activity relationships (SAR) of analogous dihydroquinolinones .
- Method Selection : Align analytical protocols (e.g., fluorometric assays) with the compound’s photostability profile inferred from benzophenone analogs .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological targets, and what validation strategies are recommended?
Methodological Answer:
Q. Example Workflow :
Generate 3D conformers with OpenBabel.
Perform ensemble docking to account for protein flexibility.
Q. How should researchers address contradictory data in solubility and stability studies?
Methodological Answer:
- Root-Cause Analysis :
- Mitigation Strategies :
Q. What environmental fate studies are essential for assessing ecological risks?
Methodological Answer:
- Persistence Testing :
- Trophic Transfer Analysis :
Q. How can advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?
Methodological Answer:
- NOESY/ROESY NMR : Differentiate between para- and meta-fluorobenzyl isomers by analyzing spatial proximity of protons .
- Isotopic Labeling : Synthesize ¹⁸O-labeled quinolinone derivatives to track sulfonyl group orientation via MS/MS fragmentation .
- X-ray Crystallography : Obtain single crystals using slow vapor diffusion (e.g., hexane/ethyl acetate) to confirm substituent positions .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Rodent Models :
- Tissue Distribution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
